molecular formula C21H20N6O3S3 B2620955 N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689267-04-7

N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B2620955
CAS RN: 689267-04-7
M. Wt: 500.61
InChI Key: JFAOLRDRYUAYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, the specific molecular structure analysis for this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the sources I found .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) discusses the design, synthesis, and pharmacological evaluation of BPTES analogs, which include compounds structurally similar to the queried chemical, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their potential application in cancer therapy through the modulation of glutamine metabolism in tumor cells (Shukla et al., 2012).

Antimicrobial Activity

Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives with potential antimicrobial activity. These compounds were evaluated in vitro using various assays such as DPPH, ABTS, and FRAP, showing significant antioxidant activities. This suggests the application of similar compounds in developing new antimicrobial agents (Chkirate et al., 2019).

Anticancer Activity

Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including the structural moiety of interest, for their in vitro anticancer activity against breast and colon cancer cell lines. One of the synthesized compounds showed potent activity against breast cancer cell lines, demonstrating the potential of such molecules in cancer therapy (Ghorab et al., 2015).

Synthesis of Antimicrobial Agents

Desai et al. (2007) engaged in the synthesis and characterization of new quinazolines as potential antimicrobial agents, targeting bacterial and fungal pathogens. These efforts underscore the broader applicability of compounds with the queried chemical structure in developing therapeutics for infectious diseases (Desai et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the specific mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazard information for this compound is not available in the sources I found .

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S3/c22-33(29,30)15-7-5-13(6-8-15)9-10-23-18(28)11-14-12-32-21(24-14)27-19-16-3-1-2-4-17(16)25-20(31)26-19/h5-8,12,16-17,19H,1-4,9-11H2,(H,23,28)(H,24,27)(H2,22,29,30)(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQWPYNJNVDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.